molecular formula C6H10N2O B2703234 5-(methoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856041-56-9

5-(methoxymethyl)-1-methyl-1H-pyrazole

Cat. No. B2703234
CAS RN: 1856041-56-9
M. Wt: 126.159
InChI Key: HORSPVOOGUULCJ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1-methyl-1H-pyrazole, also known as MMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MMP is a pyrazole derivative that is commonly used as a building block in the synthesis of other compounds. In

Scientific Research Applications

5-(methoxymethyl)-1-methyl-1H-pyrazole has been studied extensively for its potential applications in scientific research. One of the primary uses of 5-(methoxymethyl)-1-methyl-1H-pyrazole is as a building block in the synthesis of other compounds. 5-(methoxymethyl)-1-methyl-1H-pyrazole can be used to synthesize a variety of pyrazole derivatives, which have potential applications in the fields of medicine and agriculture.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazole is not well understood. However, it is believed that 5-(methoxymethyl)-1-methyl-1H-pyrazole may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This property makes 5-(methoxymethyl)-1-methyl-1H-pyrazole a useful building block in the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-(methoxymethyl)-1-methyl-1H-pyrazole. However, studies have shown that 5-(methoxymethyl)-1-methyl-1H-pyrazole may have anti-inflammatory and antioxidant properties. 5-(methoxymethyl)-1-methyl-1H-pyrazole has also been shown to inhibit the growth of certain cancer cells in vitro.

Advantages and Limitations for Lab Experiments

5-(methoxymethyl)-1-methyl-1H-pyrazole has several advantages as a building block in the synthesis of other compounds. It is relatively easy to synthesize and purify, and it can be used to synthesize a variety of pyrazole derivatives. However, there are also limitations to using 5-(methoxymethyl)-1-methyl-1H-pyrazole in lab experiments. For example, 5-(methoxymethyl)-1-methyl-1H-pyrazole is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 5-(methoxymethyl)-1-methyl-1H-pyrazole. One area of interest is the development of new synthesis methods for 5-(methoxymethyl)-1-methyl-1H-pyrazole and its derivatives. Another area of interest is the investigation of the mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazole and its potential applications in medicine and agriculture. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(methoxymethyl)-1-methyl-1H-pyrazole.

Synthesis Methods

5-(methoxymethyl)-1-methyl-1H-pyrazole can be synthesized using a variety of methods. One common method involves the reaction of 1-methyl-1H-pyrazole with paraformaldehyde in the presence of a catalyst. This reaction results in the formation of 5-(methoxymethyl)-1-methyl-1H-pyrazole as a white solid, which can be purified using various techniques such as recrystallization or column chromatography.

properties

IUPAC Name

5-(methoxymethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-6(5-9-2)3-4-7-8/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORSPVOOGUULCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methoxymethyl)-1-methyl-1H-pyrazole

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